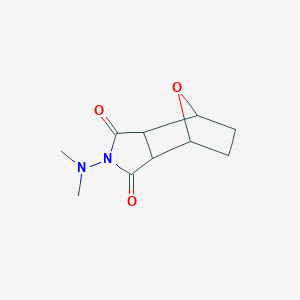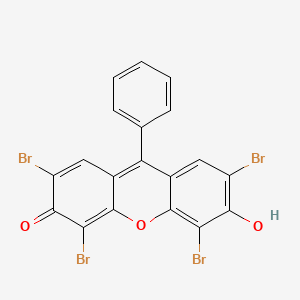![molecular formula C9H18O5S2 B14367155 Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate CAS No. 90157-11-2](/img/structure/B14367155.png)
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes both an ester functional group and a sulfanyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate typically involves a multi-step process. One common method includes the esterification of 4-mercaptobutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 4-mercaptobutanoate is then reacted with 2-bromoethyl methanesulfonate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular proteins and enzymes. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-mercaptobutanoate: Lacks the methanesulfonyl group but has a similar ester and sulfanyl structure.
Methyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both an ester and a methanesulfonyl group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
90157-11-2 |
|---|---|
Fórmula molecular |
C9H18O5S2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
ethyl 4-(2-methylsulfonyloxyethylsulfanyl)butanoate |
InChI |
InChI=1S/C9H18O5S2/c1-3-13-9(10)5-4-7-15-8-6-14-16(2,11)12/h3-8H2,1-2H3 |
Clave InChI |
MTNPYUQSVMQAPS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCSCCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


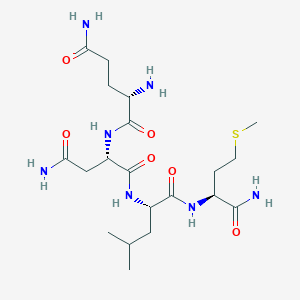
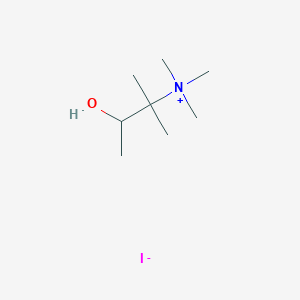
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis[4-(4-ethynylphenoxy)benzene]](/img/structure/B14367092.png)
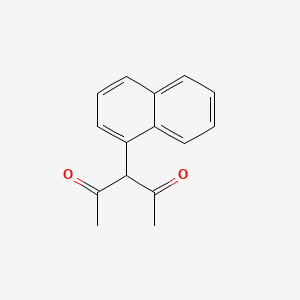
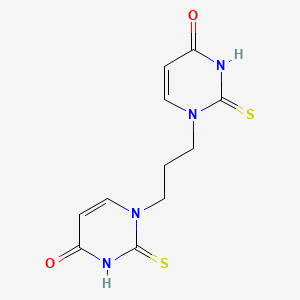
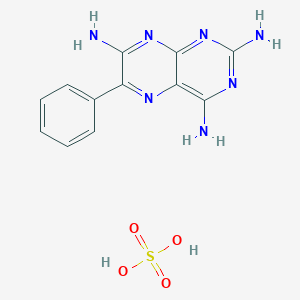
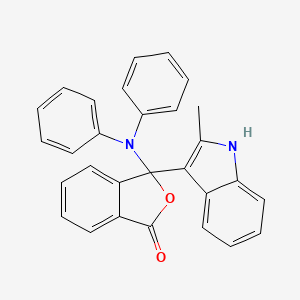
![[(Z)-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-ylideneamino]urea](/img/structure/B14367106.png)
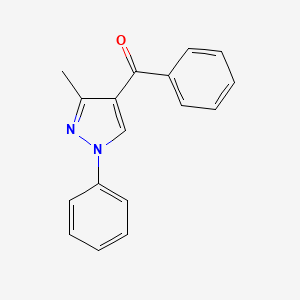
![2-Ethylhexyl {bis[(2-ethylhexyl)oxy]phosphoryl}acetate](/img/structure/B14367130.png)

![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
